Diclegis - 99007-20-2

Diclegis

Catalog Number: EVT-1545528
CAS Number: 99007-20-2
Molecular Formula: C29H40ClN3O8
Molecular Weight: 594.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diclegis was first approved by the Food and Drug Administration in 2013 as a delayed-release formulation. It is classified as an antiemetic agent. The safety and efficacy of Diclegis are supported by historical data from its predecessor, Bendectin, which was previously used for similar indications but was withdrawn from the market due to concerns about teratogenicity that were later found to be unfounded .

Synthesis Analysis

Methods and Technical Details

The synthesis of doxylamine succinate involves several steps:

  1. Preparation of Doxylamine: Doxylamine is synthesized from dimethyl sulfoxide and potassium hydroxide, followed by the addition of phenyl chloroformate. The reaction conditions include maintaining specific temperature controls and using various solvents for purification.
  2. Purification: The crude product undergoes purification processes such as column chromatography to remove impurities, yielding doxylamine succinate with high purity levels .

The process emphasizes controlling reaction conditions to minimize impurities, which is crucial for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Diclegis consists of two main components:

  • Doxylamine Succinate: A chemical compound with the formula C17H22N2O2, known for its sedative properties.
  • Pyridoxine Hydrochloride: A vitamin B6 derivative with the formula C8H11NO3·HCl.

The molecular structure can be represented as follows:

Doxylamine SuccinateC17H22N2O2\text{Doxylamine Succinate}\rightarrow \text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2
Pyridoxine HydrochlorideC8H11NO3HCl\text{Pyridoxine Hydrochloride}\rightarrow \text{C}_8\text{H}_{11}\text{NO}_3\cdot \text{HCl}

These compounds work synergistically to alleviate symptoms of nausea and vomiting during pregnancy.

Chemical Reactions Analysis

Reactions and Technical Details

Doxylamine succinate undergoes various chemical reactions during its synthesis:

  • Esterification: The reaction between doxylamine and succinic acid leads to the formation of doxylamine succinate.
  • Hydrolysis: Under certain conditions, doxylamine can hydrolyze back to its original amine form, which can affect its stability and efficacy.

The stability profile of Diclegis indicates that it maintains efficacy under recommended storage conditions, minimizing degradation over time .

Mechanism of Action

Process and Data

The mechanism by which Diclegis alleviates nausea involves several pathways:

  • Histamine Receptor Antagonism: Doxylamine acts as an antagonist at H1 histamine receptors, reducing the stimulation that leads to nausea.
  • Neurological Pathways: Pyridoxine plays a role in neurotransmitter synthesis (e.g., serotonin), which can influence mood and nausea perception.

Clinical studies have demonstrated that this combination significantly reduces episodes of vomiting compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diclegis tablets are typically film-coated and are presented in a delayed-release formulation.
  • Solubility: Doxylamine succinate is soluble in water, while pyridoxine hydrochloride is also water-soluble but may have varying solubility in organic solvents.

Chemical Properties

  • Stability: Diclegis exhibits good stability under normal storage conditions but should be protected from excessive moisture.
  • pH Sensitivity: The formulation is designed to release its active ingredients at specific pH levels typical in the gastrointestinal tract .
Applications

Scientific Uses

Diclegis has been primarily utilized in clinical settings for managing nausea and vomiting in pregnant women. Its development has paved the way for further research into safe pharmacological interventions during pregnancy. Additionally, studies continue to explore its efficacy compared to other antiemetics, contributing valuable data on treatment protocols for hyperemesis gravidarum.

Historical Evolution of Diclegis in Obstetric Pharmacology

Predecessor Formulations: From Bendectin to Modern Iterations

The pharmacological lineage of Diclegis® traces directly to Bendectin®, introduced in the U.S. in 1956 as a triple-ingredient antiemetic for nausea and vomiting of pregnancy (NVP). The original formulation contained:

  • Doxylamine succinate (10 mg): An antihistamine targeting central H1 receptors
  • Pyridoxine hydrochloride (10 mg): A vitamin B6 isoform
  • Dicyclomine hydrochloride (10 mg): An antispasmodic agent [1] [6]

By 1976, clinical studies demonstrated dicyclomine’s lack of independent antiemetic efficacy, prompting reformulation into a two-drug combination [1] [2]. This optimized version dominated the NVP market until 1983, with an estimated 33 million users globally under brand variants including Debendox® (UK/Australia) and Diclectin® (Canada) [2] [6]. Post-1983, Canadian manufacturers maintained production as Diclectin®, preserving identical active ingredients and delayed-release technology that would later characterize Diclegis® [2] [4].

Table 1: Evolution of Diclegis Formulations

Time PeriodBrand NameActive IngredientsMarket Presence
1956–1976Bendectin®Doxylamine + Pyridoxine + DicyclomineGlobal (incl. USA)
1976–1983Bendectin®Doxylamine + PyridoxineGlobal (incl. USA)
1983–2013Diclectin®Doxylamine + PyridoxineCanada only
2013–presentDiclegis®Doxylamine + PyridoxineUSA (FDA-approved)

Regulatory Milestones: FDA Approval (2013) and Pregnancy Category A Designation

Diclegis® emerged from a 30-year hiatus in FDA-approved NVP therapies when Duchesnay Inc. secured approval on April 8, 2013. This marked the first dedicated NVP treatment endorsed by the agency since Bendectin’s withdrawal [3] [5]. The approval rested on two evidentiary pillars:

  • Clinical Trial Data: A randomized, double-blind study of 261 pregnant women (7–14 weeks’ gestation) demonstrated significantly greater reduction in nausea/vomiting with Diclegis® versus placebo (p=0.006) using the Pregnancy-Unique Quantification of Emesis (PUQE) scoring system [1] [5].
  • Epidemiological Legacy: Meta-analyses of >200,000 exposed pregnancies showed no increased risk of congenital malformations (summary OR: 1.01, 95% CI: 0.66–1.55) [1] [6].

The FDA conferred Pregnancy Category A status—its highest safety designation—indicating controlled human studies revealed no fetal risks. This distinction remains unique among antiemetics [4] [9]. Approval mandated post-marketing surveillance including pregnancy exposure registries and pharmacokinetic studies [6].

Table 2: Key Regulatory Milestones for Diclegis

YearEventSignificance
1956Bendectin® approvedFirst combination antiemetic for NVP
1983Bendectin® withdrawnVoluntary removal due to litigation costs
1999FDA declarationConfirmed Bendectin not withdrawn for safety reasons
2013Diclegis® approvedOnly FDA Category A drug for NVP

Litigation History: Legal Challenges and Market Withdrawals (1983)

Bendectin’s 1983 market exit resulted not from scientific concerns but from unsustainable legal defense costs. Over 300 lawsuits alleged associations with diverse congenital anomalies—primarily limb reductions, cardiac defects, and neural tube defects—despite inconsistent biological plausibility [6] [8]. Landmark cases included:

  • Mekdeci v. Merrell Dow (1980): The first jury awarded $20,000 for a child’s birth defects, though verdicts were later overturned [8].
  • Daubert v. Merrell Dow Pharmaceuticals (1993): The Supreme Court case established stringent criteria for admissible expert testimony, barring methodological unreliable claims about Bendectin’s risks [6] [7].

Litigation exploited two socio-legal factors:

  • Thalidomide Shadow: Plaintiffs leveraged residual fears from the 1960s thalidomide tragedy, though Bendectin never demonstrated teratogenicity [1].
  • Scientific Misconduct: Key plaintiff witness William McBride was later discredited for falsifying animal study data linking Bendectin to birth defects [6].

Post-withdrawal analysis revealed unintended consequences: hospitalizations for hyperemesis gravidarum doubled (1980–1985), while birth defect rates remained unchanged, corroborating drug safety [1] [4]. The FDA reiterated Bendectin’s safety in 1999, clearing the path for Diclegis®’s reintroduction [6] [9].

Table 3: Litigation and Market Impact Timeline

YearEventConsequence
1970s–1983Mass tort litigation300+ lawsuits alleging birth defects
1983Merrell Dow withdrawalRemoval from U.S. market
1980–1985Hospitalization analysisHyperemesis admissions doubled
1993Daubert rulingNew standards for scientific evidence in court
1999FDA statementConfirmed withdrawal unrelated to safety

Properties

CAS Number

99007-20-2

Product Name

Diclegis

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;hydrochloride

Molecular Formula

C29H40ClN3O8

Molecular Weight

594.1 g/mol

InChI

InChI=1S/C17H22N2O.C8H11NO3.C4H6O4.ClH/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-5-8(12)7(4-11)6(3-10)2-9-5;5-3(6)1-2-4(7)8;/h4-12H,13-14H2,1-3H3;2,10-12H,3-4H2,1H3;1-2H2,(H,5,6)(H,7,8);1H

InChI Key

AAYNMUXDBOPKCP-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl

Synonyms

endectin
Debendox
Diclectin
Diclegis
dicyclomine - doxylamine - pyridoxine
dicyclomine, doxylamine, pyridoxine drug combination
doxylamine succinate - pyridoxine hydrochloride
doxylamine succinate, pyridoxine hydrochloride drug combination
doxylamine, pyridoxine drug combination

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.